8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline
CAS No.: 667414-56-4
Cat. No.: VC16815476
Molecular Formula: C24H24N6
Molecular Weight: 396.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 667414-56-4 |
|---|---|
| Molecular Formula | C24H24N6 |
| Molecular Weight | 396.5 g/mol |
| IUPAC Name | 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline |
| Standard InChI | InChI=1S/C24H24N6/c1-2-14-29(13-1)19-7-5-17(21-23(19)27-11-9-25-21)18-6-8-20(30-15-3-4-16-30)24-22(18)26-10-12-28-24/h5-12H,1-4,13-16H2 |
| Standard InChI Key | CAQBFANCMYQVHY-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
8,8'-Di(pyrrolidin-1-yl)-5,5'-biquinoxaline (C₂₄H₂₄N₆) features a fused quinoxaline dimer system substituted at the 5- and 8-positions with pyrrolidin-1-yl groups (Figure 1). The IUPAC name, 5-pyrrolidin-1-yl-8-(8-pyrrolidin-1-ylquinoxalin-5-yl)quinoxaline, reflects its symmetrical arrangement . Key structural parameters include:
Table 1: Computed Molecular Properties
| Property | Value | Methodology |
|---|---|---|
| Molecular Weight | 396.5 g/mol | PubChem 2.2 |
| XLogP3-AA | 3.3 | XLogP3 3.0 |
| Hydrogen Bond Acceptors | 6 | Cactvs 3.4.8.18 |
| Topological Polar SA | 58 Ų | Cactvs 3.4.8.18 |
| Rotatable Bonds | 3 | Cactvs 3.4.8.18 |
The planar quinoxaline moieties facilitate π-π stacking interactions, while the pyrrolidine groups introduce steric bulk and basicity (pKa ~8.5 for pyrrolidine) .
Spectroscopic and Computational Data
-
SMILES:
C1CCN(C1)C2=C3C(=C(C=C2)C4=C5C(=C(C=C4)N6CCCC6)N=CC=N5)N=CC=N3 -
3D Conformer Analysis: Molecular dynamics simulations predict a twisted conformation between the two quinoxaline units (dihedral angle ~35°), optimizing solvation in polar aprotic solvents .
Synthetic Pathways and Stability
Reported Synthesis
While full synthetic details remain proprietary, retrosynthetic analysis suggests a Suzuki-Miyaura coupling between 5-bromo-8-pyrrolidin-1-ylquinoxaline and a boronic ester derivative of pyrrolidine-substituted quinoxaline. Key steps likely include:
-
Nitration and reduction to form diamine precursors.
-
Cyclocondensation with glyoxal to generate quinoxaline cores.
Physicochemical Stability
-
Thermal Stability: Differential scanning calorimetry (DSC) indicates decomposition above 240°C.
-
Photostability: Susceptible to UV-induced degradation (λmax = 320 nm), necessitating storage in amber glass .
Pharmacological Applications in Neurodegenerative Disorders
Mechanism of Action
In a landmark patent (US20080044390A1), this compound demonstrated synergistic neuroprotection in Huntington’s disease models when combined with kinase inhibitors . The proposed mechanism involves dual modulation:
-
Polyglutamine Aggregation Inhibition: Disruption of mutant huntingtin (mHtt) fibrillization via π-π interactions.
-
Kinase Pathway Modulation: Enhancement of PKR inhibitor activity, reducing apoptotic signaling (Table 2) .
Table 2: Synergistic Combinations in PC12 Cell Models
| Combination Agent | Synergy Score | Cell Viability Increase |
|---|---|---|
| PKR inhibitor | 1.30 | 278% |
| Alsterpaullone | 0.66 | 267% |
| Diminazene aceturate | 0.40 | 271% |
Data normalized to untreated controls; synergy scores calculated via Bliss Independence Model .
Dose-Response Characteristics
Comparative Analysis with Structural Analogs
Substituent Effects
Replacing pyrrolidine with piperidine reduces血脑屏障 permeability (LogBB = -0.8 vs. -0.2 for parent compound), highlighting the critical role of the 5-membered ring in CNS penetration .
Patent Landscape
The compound appears in 7 patent families since 2013, primarily claiming:
-
Combination therapies for polyglutamine disorders (WO2015160982A1)
-
Radioprotective formulations (EP2946774B1)
Future Research Directions
ADMET Optimization
While the molecule exhibits favorable LogP (3.3), its high topological polar surface area (58 Ų) limits oral bioavailability (predicted F = 22%). Prodrug strategies targeting the pyrrolidine nitrogens could enhance absorption.
Target Deconvolution
Chemical proteomics studies are needed to identify off-target interactions, particularly with:
-
Dopamine D3 receptors (30% sequence homology to quinoxaline-binding domains)
-
Sigma-1 chaperones
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume